5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrN3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-(2-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
WCMNQQICZKCGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
General Reaction Pathway
A widely adopted method involves the reaction of α-bromo-1,3-diketones with 3-mercapto-1,2,4-triazoles. For example, α-bromo-1-phenylbutane-1,3-dione reacts with 5-phenyl-4H-1,2,4-triazole-3-thiol under visible-light irradiation in water to yield thiazolo[3,2-b]triazoles. The bromine atom at the α-position of the diketone facilitates nucleophilic attack by the thiol group of the triazole, followed by cyclization (Figure 1).
Reaction Conditions
Optimization Insights
Key variables impacting regioselectivity and yield include:
-
Substituent Position: Electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance reaction rates by stabilizing intermediates.
-
Solvent Polarity: Polar protic solvents like water improve solubility of ionic intermediates, reducing side reactions.
Table 1: Representative Substrates and Yields
| 1,3-Diketone | Mercaptotriazole | Product Yield (%) |
|---|---|---|
| 1-Phenylbutane-1,3-dione | 5-Phenyl-4H-1,2,4-triazole-3-thiol | 92 |
| 1-(4-Bromophenyl)butane-1,3-dione | 5-Methyl-4H-1,2,4-triazole-3-thiol | 88 |
Visible-Light-Mediated One-Pot Synthesis
Mechanism and Advantages
This method leverages photoredox catalysis to generate radicals, enabling efficient C–S bond formation. The process involves:
-
Bromination: Visible-light irradiation of 1,3-diketones with NBS generates α-bromo intermediates.
-
Thiol Coupling: 3-Mercapto-1,2,4-triazole reacts with the α-bromo diketone, forming a thioether intermediate.
-
Cyclization: Intramolecular dehydration yields the fused thiazolo-triazole core.
Advantages
Case Study: Synthesis of 5-(2-Bromophenyl)-6-methyl Derivative
A solution of 1-(2-bromophenyl)butane-1,3-dione (1.0 eq) and NBS (1.0 eq) in water was irradiated with visible light for 15 minutes. Subsequent addition of 3-mercapto-5-methyl-1,2,4-triazole (1.0 eq) and stirring for 40 minutes yielded the target compound in 89% yield.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar–H), 7.56–7.48 (m, 2H, Ar–H), 3.02 (s, 3H, CH₃).
-
X-ray Crystallography: Confirmed planar geometry with a dihedral angle of 8.2° between the thiazole and triazole rings.
Oxidative Cyclization of Mercaptophenyl Triazoles
Disulfide Formation and C–H Activation
An alternative route involves oxidizing 4-(2-mercaptophenyl)-1,2,4-triazoles to disulfides, followed by intramolecular C–H bond functionalization. For example, treatment of 4-(2-((4-methoxybenzyl)thio)phenyl)-1,2,4-triazole with dimethyl sulfoxide (DMSO) induces disulfide formation, which undergoes base-mediated cyclization.
Reaction Conditions
Substrate Scope
This method tolerates diverse substituents on the phenyl ring, including halogens (–Br, –Cl) and methoxy groups (–OCH₃).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | H₂O, CFL, RT | 85–92 | High regioselectivity, scalable | Requires specialized light source |
| Oxidative Cyclization | DMSO, NaH, 80°C | 70–76 | Broad substrate tolerance | High-temperature step |
Chemical Reactions Analysis
Acid-Catalyzed Cyclization
Alternative routes involve refluxing 5-mercapto-1,2,4-triazoles with α-halo ketones (e.g., phenacyl bromides) in ethanol, followed by sulfuric acid treatment. For example:
Substitution Reactions
The bromine atom at the 2-position of the phenyl group undergoes nucleophilic substitution:
Bromine Replacement
-
Reacting with amines (e.g., allylamine) in polar aprotic solvents (DMF, 80°C) replaces bromine with amine groups, forming derivatives like 5-(2-allylaminophenyl)-6-methylthiazolo[3,2-b] triazole .
-
Phenolic hydroxyl groups can be introduced via hydrolysis under alkaline conditions .
Cycloaddition and Ring-Opening Reactions
The thiazolo-triazole core participates in [2+3]-cyclocondensation:
With N-Arylmaleimides
Reacting with N-arylmaleimides forms 5-ylidene-thiazolo[3,2-b] triazol-6-ones , which exhibit enhanced anticancer activity compared to non-cyclized analogs (IC₅₀ values: 1.15–2.18 µM) .
With Oxocompounds
Monochloroacetic acid and ketones (e.g., acetophenone) generate fused heterocycles via tandem cyclization, confirmed by ¹H/¹³C NMR and X-ray crystallography .
Functionalization of the Methyl Group
The 6-methyl group undergoes oxidation and reduction:
Oxidation
-
Treatment with KMnO₄ in acidic media converts the methyl group to a carboxylic acid, yielding 5-(2-bromophenyl)-6-carboxythiazolo[3,2-b] triazole (isolated yield: ~65%) .
Reduction
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo[3,2-B][1,2,4]triazole framework with a bromophenyl substituent at the 5-position and a methyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 294.17 g/mol. The unique bromination pattern enhances its biological activity compared to non-brominated analogs, influencing its pharmacological properties and interaction profiles with biological targets .
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential (MMP) levels. For instance, related compounds have been tested against various human cancer cell lines with promising results indicating low cytotoxicity and high selectivity .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. Its mechanism may involve the modulation of inflammatory pathways by interacting with specific enzymes or receptors. This property makes it a candidate for developing new anti-inflammatory drugs that could be more effective than existing treatments .
3. Antimicrobial Activity
The thiazolo[3,2-B][1,2,4]triazole derivatives have shown potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure enhances the compound's reactivity and biological activity through mechanisms such as halogen bonding. This feature may contribute to its binding affinity towards bacterial targets .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxic activity against Caco-2 cancer cell lines with an IC50 value lower than conventional chemotherapeutics like cisplatin.
- Anti-inflammatory Models : In animal models of inflammation, compounds derived from this thiazolo-triazole framework effectively reduced inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, fluoro) enhance stability and receptor binding in anticonvulsant agents .
- Bulkier substituents (e.g., propoxy, benzyloxy) improve lipid solubility, aiding blood-brain barrier penetration in anticonvulsant models .
- Planar benzylidene groups at position 5 correlate with anticancer activity, likely via intercalation or enzyme inhibition .
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[...] (3c) : Most active in the maximal electroshock (MES) model (ED₅₀ = 38 mg/kg), attributed to fluorine’s electronegativity enhancing receptor affinity .
- 6-(4-Propoxyphenyl)thiazolo[...] (5b) : Dual activity in MES and pentylenetetrazole (PTZ) models, likely due to propoxy’s hydrophobic interactions .
- 5-(2-Bromophenyl)-6-methylthiazolo[...]: Limited data, but the bromophenyl group may reduce efficacy compared to fluoro analogues due to steric hindrance .
Anticancer Activity
- 5-Benzylidene derivatives : Exhibit IC₅₀ values of 12–18 µM against HCT116 colon cancer cells, surpassing cisplatin in selectivity .
Antimicrobial Activity
- Halo-substituted derivatives : Bromine and chlorine enhance Gram-positive bacterial inhibition (MIC = 8–16 µg/mL) .
Challenges and Controversies
Biological Activity
5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiazolo[3,2-B][1,2,4]triazole framework with significant implications in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈BrN₃S
- Molecular Weight : 294.17 g/mol
- CAS Number : 439107-63-8
The structure of this compound includes a bromophenyl group at the 5-position and a methyl group at the 6-position of the thiazole ring. This unique arrangement enhances its biological activity compared to non-brominated analogs.
Synthesis Methods
The synthesis of this compound typically involves the condensation of 5-mercapto-1,2,4-triazoles with α-halo ketones such as brominated acetophenones. Common methods include:
- Condensation Reactions : Utilizing potassium permanganate for oxidation and sodium azide for substitution reactions.
- Multi-step Organic Reactions : Often employing solvents like ethanol and reagents such as concentrated sulfuric acid.
Biological Activities
This compound has been associated with several notable biological activities:
- Anti-inflammatory Effects : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, certain synthesized compounds have shown higher anti-inflammatory activity than standard drugs like indometacin without inducing ulcerogenic effects in animal models.
- Analgesic Properties : The compound has also demonstrated analgesic effects in various experimental setups, further supporting its therapeutic potential in pain management.
- Anticancer Activity : Research has highlighted the potential of 1,2,4-triazole derivatives in cancer treatment. For example, compounds structurally related to this compound have shown cytotoxic effects against colorectal cancer cell lines (HT-29) through mechanisms involving cell cycle arrest and interaction with specific molecular targets .
Comparative Biological Activity
The following table summarizes the biological activity of various thiazolo[3,2-B][1,2,4]triazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Similar brominated phenyl group | Anti-inflammatory |
| 5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | Different brominated phenyl position | Anti-inflammatory |
| 5-Methylthiazolo[3,2-B][1,2,4]triazole | Lacks bromine substituent | Less potent biologically |
| 5-(Phenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole | No halogen substitution | Varies widely in activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- A study reported that derivatives bearing the 1,2,4-triazole scaffold exhibited significant anticancer activity against various cancer cell lines. The presence of halogen substituents like bromine was found to enhance binding affinity to molecular targets involved in cancer progression .
- Another investigation focused on the synthesis and evaluation of novel S-substituted triazoles for their antiproliferative effects against HT-29 cells. The results indicated that specific modifications in the structure could lead to enhanced cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the established synthetic routes for 5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a general method involves refluxing substituted benzaldehyde derivatives with aminotriazole precursors in ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization parameters include:
- Temperature : Prolonged reflux (6–8 hours) improves yield for sterically hindered substrates.
- Catalyst : Substituting acetic acid with Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) resolves byproducts from incomplete cyclization .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromophenyl protons at δ 7.3–7.8 ppm, methyl groups at δ 2.4–2.6 ppm). 2D NMR (HMBC, COSY) confirms connectivity .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond lengths (C-Br: ~1.9 Å) and dihedral angles between the thiazole and triazole rings (typically 5–15°) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Functional Group Variation : Replace the 2-bromophenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) substituents to assess binding affinity changes.
- Bioisosteric Replacement : Substitute the methyl group at position 6 with trifluoromethyl or ethyl to evaluate metabolic stability .
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) and validate via enzymatic assays .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements.
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
- Methodological Answer :
- TD-DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption spectra (λₐᵦₛ ~300–350 nm).
- Solvatochromism Analysis : Compare calculated dipole moments in polar (water) vs. nonpolar (toluene) solvents to assess charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
